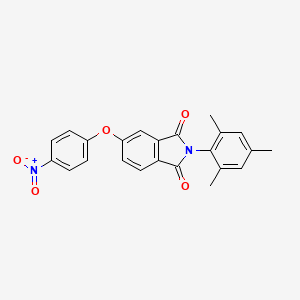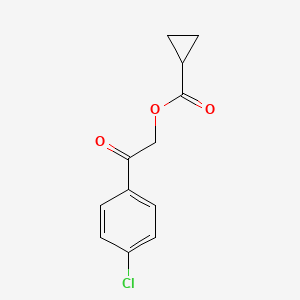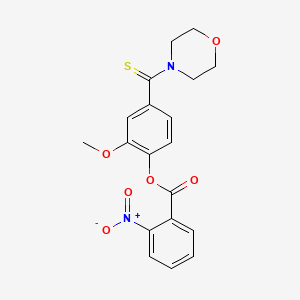
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as MNID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNID is a heterocyclic compound that contains an isoindole ring and a nitrophenyl group. It is a yellow crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that the presence of the nitrophenyl group in 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is responsible for its biological activity. The nitrophenyl group is known to be a potent electron-withdrawing group, which can influence the reactivity of the compound. In addition, the isoindole ring in 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is believed to play a role in its biological activity, although the exact mechanism is not known.
Biochemical and Physiological Effects:
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its ease of synthesis, which makes it readily available for use in lab experiments. In addition, 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to exhibit excellent stability under various conditions, making it a useful tool for studying the effects of various treatments on biological systems. One limitation of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One potential application of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is in the development of new anti-inflammatory drugs. 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown potent anti-inflammatory activity in various models, and further studies are needed to determine its potential as a therapeutic agent. In addition, 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown promising results as a photocatalyst for the degradation of organic pollutants in water, and further studies are needed to optimize its performance for this application. Finally, 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown excellent charge transport properties, making it a potential candidate for use in OFETs, and further studies are needed to determine its suitability for this application.
Métodos De Síntesis
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-nitrobenzaldehyde with mesitylene in the presence of a base to form 2-(4-nitrophenyl)-4,6-dimethylbenzaldehyde. The resulting intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to form 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown significant potential in various fields of scientific research. One of the most promising applications of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is in the field of organic electronics. 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs). 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been investigated for its potential as a photocatalyst for the degradation of organic pollutants in water. In addition, 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-(4-nitrophenoxy)-2-(2,4,6-trimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-13-10-14(2)21(15(3)11-13)24-22(26)19-9-8-18(12-20(19)23(24)27)30-17-6-4-16(5-7-17)25(28)29/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFIGSDKHHENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6117430.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
methanone](/img/structure/B6117439.png)
![2-{[6-chloro-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6117446.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6117450.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)


